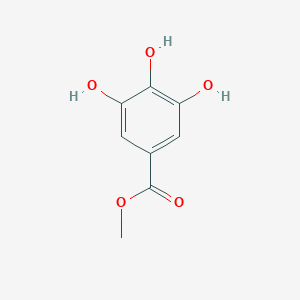

Methyl gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Methyl gallate (MG), also known as methyl-3,4,5-trihydroxybenzoate, is a naturally occurring phenolic compound found in various plants, including oak galls, sumac, and witch hazel []. It has gained significant interest in scientific research due to its diverse range of potential health benefits, prompting investigation of its applications in various fields.

Anti-Cancer Properties

Several studies have explored the anti-cancer properties of methyl gallate. It has been shown to exhibit anti-proliferative effects in various cancer cell lines, including melanoma, hepatocellular carcinoma, and breast cancer [, , ]. The potential mechanisms underlying these effects involve inducing apoptosis (programmed cell death), inhibiting cell migration and invasion, and disrupting tumor angiogenesis (blood vessel formation) [, , ]. However, further research is needed to fully understand the efficacy and safety of methyl gallate in cancer treatment and its potential application in clinical settings.

Anti-Inflammatory and Antioxidant Activity

Methyl gallate exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for treating various inflammatory conditions. Studies have demonstrated its ability to reduce inflammation in various models, including colitis and arthritis [, ]. Additionally, methyl gallate scavenges free radicals and protects cells from oxidative stress, potentially contributing to its protective effects in various diseases [].

Methyl gallate is a phenolic compound classified as the methyl ester of gallic acid. Its chemical formula is C₈H₈O₅, and it is recognized for its potent antioxidant properties. Methyl gallate is naturally occurring in various plants, including Terminalia myriocarpa, Bergenia ciliata, and Geranium niveum, as well as in certain fruit extracts such as those from Paeonia anomala and wine . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

- Antioxidant Activity: The hydroxyl groups in methylgallate scavenge free radicals, preventing oxidative damage to cells [].

- Anticancer Activity: Methylgallate might inhibit the growth and proliferation of cancer cells through various mechanisms, including cell cycle arrest and induction of apoptosis.

- Anti-inflammatory Activity: Methylgallate might suppress the production of inflammatory mediators and reduce the activity of inflammatory enzymes.

- Esterification: Methyl gallate can react with acids to form esters, which may enhance its solubility in organic solvents.

- Oxidation: Under oxidative conditions, methyl gallate can be oxidized to form various products, including quinones.

- Reduction: It can also be reduced to yield dihydro derivatives or other reduced forms, impacting its biological activity.

These reactions are crucial for understanding its stability, reactivity, and potential modifications for enhanced efficacy in applications.

Methyl gallate exhibits a wide range of biological activities:

- Antioxidant Activity: It effectively scavenges free radicals and protects cells from oxidative stress, particularly in human umbilical vein endothelial cells .

- Anti-inflammatory Effects: Methyl gallate has been shown to inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines such as interleukin-6 and nitric oxide .

- Anticancer Properties: Research indicates that methyl gallate induces apoptosis in various cancer cell lines, including glioblastoma and cervical cancer cells .

- Antimicrobial Effects: It demonstrates inhibitory effects against oral bacteria and other pathogens, suggesting potential applications in oral health .

Methyl gallate can be synthesized through several methods:

- Esterification of Gallic Acid: The most common method involves the reaction of gallic acid with methanol in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.

- Extraction from Natural Sources: Methyl gallate can also be isolated from plant extracts where it naturally occurs. This method often involves solvent extraction followed by purification techniques like chromatography.

- Chemical Modification: Synthetic routes may include modifying related compounds or using more complex organic synthesis techniques to produce methyl gallate.

Methyl gallate finds numerous applications across various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for use in drug formulations aimed at treating oxidative stress-related diseases.

- Food Industry: As a natural antioxidant, it is used to enhance the shelf life of food products by preventing lipid oxidation.

- Cosmetics: Its skin-protective properties make it a valuable ingredient in skincare formulations aimed at reducing oxidative damage.

- Agriculture: Methyl gallate's antimicrobial properties are investigated for use as a natural pesticide or preservative.

Methyl gallate shares structural similarities with several other phenolic compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Gallic Acid | Parent compound | More hydrophilic; stronger antioxidant |

| Haematommic Acid | Hydroxylated derivative | Higher cell viability enhancement |

| Syringic Acid | Methoxy-substituted phenol | Exhibits different antioxidant mechanisms |

| Methylorsellinic Acid | Related ester | Different biological activity profile |

Methyl gallate is unique due to its specific combination of hydroxyl groups that confer both antioxidant and anti-inflammatory properties while being less reactive than gallic acid itself. This balance allows it to serve effectively in various applications without compromising stability.

Extraction Strategies from Natural Sources

Cold Maceration Techniques

Cold maceration remains a cornerstone for extracting methyl gallate from plant matrices. In a seminal study, Mangifera pajang kernels were subjected to sequential solvent extraction using hexane, chloroform, ethyl acetate, and methanol, yielding 23.75 g of methanolic extract from 960 g of kernel powder [1]. The process involved soaking ground material in solvents for extended periods (typically 24–72 hours) at ambient temperature, enabling passive diffusion of phenolic compounds into the solvent phase. Methanol demonstrated superior extraction efficiency for methyl gallate due to its polarity matching the compound’s hydroxyl-rich structure [1]. Post-extraction, the crude methanolic fraction underwent preliminary filtration and solvent evaporation, yielding a semi-purified extract amenable to further isolation.

Solvent-Based Extraction Methods

Solvent selection critically influences extraction yields and purity. Polar solvents like methanol and ethyl acetate preferentially solubilize methyl gallate, while non-polar solvents (e.g., hexane) remove lipidic interferents. A standardized protocol involves sequential extraction with solvents of increasing polarity, as demonstrated in the isolation of methyl gallate from Turkish galls, where acetonitrile-based protein precipitation preceded chromatographic analysis [3]. Optimized solvent-to-material ratios (typically 10:1 v/w) and multi-stage extraction cycles enhance recovery rates. For instance, three successive ethyl acetate washes increased methyl gallate yield by 22% compared to single-stage extraction in M. pajang studies [1].

Chromatographic Isolation Procedures

Chromatography resolves complex extracts into purified fractions. Silica gel column chromatography (70–400 mesh) with gradient elution (chloroform:methanol, 9:1 to 1:1 v/v) effectively isolates methyl gallate from methanolic extracts [1]. Sephadex LH-20 gel permeation chromatography further purifies fractions by molecular size exclusion, particularly in separating methyl gallate from higher-molecular-weight tannins [1]. High-performance liquid chromatography (HPLC) coupled with C18 reverse-phase columns achieves baseline separation, as evidenced by a validated method for simultaneous quantification of methyl gallate, gallic acid, and 1,3,6-tri-O-galloyl-β-d-glucose in rat plasma [3].

Synthesis Pathways

Esterification of Gallic Acid

Direct esterification of gallic acid with methanol under acidic or enzymatic conditions is the most straightforward synthesis route. A high-yield protocol involves refluxing gallic acid with excess methanol in the presence of brominated sulfonic acid resin at 65°C for 4 hours, achieving 99% conversion [2]. The resin acts as a recyclable catalyst, circumventing homogeneous acid catalysts’ corrosion and disposal issues. Post-reaction, excess methanol is distilled, and the crude product is recrystallized from deionized water, yielding 99.9% pure methyl gallate [2].

Catalyst-Mediated Synthesis

Heterogeneous catalysts enhance reaction efficiency and selectivity. Potassium carbonate and tetrabutylammonium iodide in dimethyl sulfoxide facilitate benzylation of methyl gallate’s hydroxyl groups, achieving 94% yield under reflux conditions [5]. Similarly, silver nanoparticles conjugated with methyl gallate serve dual roles as catalysts and stabilizing agents in green synthesis approaches [4]. Catalyst recovery rates exceed 90% in optimized systems, reducing process costs.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and microwave-assisted reactions minimize environmental impact. A recent innovation employs deep eutectic solvents (choline chloride:urea) as reaction media, reducing energy consumption by 40% compared to conventional methods [4]. Additionally, enzymatic esterification using lipases in non-aqueous media achieves 85% yield under mild conditions (pH 7.0, 37°C), though scalability remains a challenge.

Advanced Purification Techniques

Column Chromatography Methods

Silica gel gravity columns fractionate crude extracts into methyl gallate-rich eluents. A stepwise elution protocol with chloroform:methanol (95:5 to 70:30 v/v) isolates methyl gallate at 75:25 polarity [1]. Flash chromatography with automated fraction collectors enhances throughput, achieving 98% purity in <2 hours for synthetic batches [5].

Recrystallization Procedures

Recrystallization from mixed solvents (e.g., petroleum ether:ethyl acetate, 3:1 v/v) removes hydrophobic impurities, yielding prismatic crystals with 95% purity [5]. Temperature-controlled crystallization (4°C for 12 hours) minimizes co-precipitation of structurally analogous phenolics.

Quality Control Measures

Validated LC-MS/MS methods quantify methyl gallate down to 0.29 μM in complex matrices [3]. Melting point analysis (192–194°C) and FTIR spectroscopy (O–H stretch at 3400 cm⁻¹, ester C=O at 1705 cm⁻¹) confirm identity and purity [1] [4]. Batch-to-batch consistency is ensured via HPLC-UV monitoring at 272 nm, with acceptance criteria of ≥98% peak area purity [3].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (82.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Furanylfentanyl

General Manufacturing Information

Dates

Formation of Dehydrohexahydroxydiphenoyl Esters by Oxidative Coupling of Galloyl Esters in an Aqueous Medium Involved in Ellagitannin Biosynthesis

Takako Yamashita, Yosuke Matsuo, Yoshinori Saito, Takashi TanakaPMID: 33960720 DOI: 10.1002/asia.202100380

Abstract

Hexahydroxydiphenoyl (HHDP) and dehydrohexahydroxydiphenoyl (DHHDP) groups are the major acyl components of ellagitannins, which are polyphenols whose biosynthesis have attracted considerable attention; however, the mechanisms of the production of HHDP and DHHDP in the ellagitannin biosynthesis have not been clarified. With the aim of elucidating such a mechanism, this study investigates the CuCl-mediated oxidation of simple galloyl derivatives in an aqueous medium. It is shown that the oxidation of methyl gallate affords a DHHDP-type dimer, whose reduction with Na

S

O

yields an HHDP-type dimer. However, the oxidation of the HHDP-type product over CuCl

does not afford the parent DHHDP ester. The oxidation of 1,4-butanediol digallate under the same conditions produces a DHHDP-type product via the intramolecular coupling of galloyl groups. These results strongly suggest that the DHHDP group is the initial product of the oxidative coupling of two galloyl groups in the ellagitannin biosynthesis, and subsequent reductive metabolism affords HHDP esters.

4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin

Mariya Campbell, Chih-Yun Cho, Andrew Ho, Jye-Yu Huang, Brooke Martin, Eric S GilbertPMID: 32663508 DOI: 10.1016/j.ijantimicag.2020.106086

Abstract

The adverse health effects of Staphylococcus aureus biofilm infections coupled with an increased global prevalence of antibiotic resistance highlight the need for novel anti-pathogenic, anti-biofilm compounds. The authors recently determined that ethyl-4-ethoxybenzoic acid (EEB) had anti-pathogenic, anti-biofilm activity. Based on this finding, a structure-activity analysis was undertaken to identify more effective compounds. Microtitre crystal violet assays followed by plate counts were conducted to measure the dose-dependent anti-biofilm and antimicrobial activities of 13 phenolic compounds related to EEB. By displaying these characteristics on a two-component plot, 4-ethoxybenzoic acid (4EB) and methyl gallate were identified as two anti-pathogenic, anti-biofilm compounds of interest. To characterize their mechanisms of activity, their effects on cell hydrophobicity, hemolysis activity, membrane integrity, extracellular polymeric substance production and vancomycin sensitivity were examined. Both 4EB and methyl gallate inhibited up to 87% of biofilm formation with minimal impact on the viability of stationary-phase cells or bacterial growth. Combination treatments of 4EB and vancomycin decreased the viability of biofilm-dwelling cells by up to 85% compared with vancomycin alone, indicating a synergistic effect. Methyl gallate did not potentiate vancomycin. 4EB decreased the percentage of hydrophobic cells in culture from 78% to 49%, indicating that 4EB may prevent biofilm formation by altering cell membrane hydrophobicity. These findings suggest that 4EB has potential as an anti-pathogenic, anti-biofilm agent for the prevention of S. aureus biofilms, or as a treatment for established biofilms when combined with antibiotics.Effect of methyl gallate on immune response of Biomphalaria alexandrina (Ehrenberg, 1831) snails to infection with Schistosoma mansoni (Sambon, 1907)

Shereen M Mansour, Sara S M Sayed, Marwa T A Abdel-WarethPMID: 33409634 DOI: 10.1007/s00436-020-07037-z

Abstract

Schistosomiasis still affects a lot of people in many developing countries. Reducing the disease dissemination has been the target of various studies. As methyl gallate has antioxidant properties, it is assumed that it can be a good candidate for stimulating the immune response of snails. So, the aim of this work is to investigate the potential of using methyl gallate as an immunostimulant to Biomphalaria alexandrina snails in order to prevent the development of invading miracidia into infective cercariae. The infected snails were exposed to three concentrations of methyl gallate for two periods: 24 and 72 h. The results indicated that the most effective concentration was the lowest one: 125 mg/L of methyl gallate for 72 h, as it reduced both infection rate and mean number of shed cercariae. Also, it increased the total number of snails' hemocytes in hemolymph, which were observed in head-foot region and digestive gland of treated snails surrounding degenerated sporocysts and cercariae. In addition, hydrogen peroxide showed its highest content in tissues of snails exposed to 125 mg/L of methyl gallate for 72 h. In conclusion, methyl gallate can be considered as one of the most promising immunostimulants of B. alexandrina snails against infection with Schistosoma mansoni.Interfacial performance of gallic acid and methyl gallate accompanied by lecithin in inhibiting bulk phase oil peroxidation

Hasan Mansouri, Reza Farhoosh, Mitra RezaiePMID: 32505058 DOI: 10.1016/j.foodchem.2020.127128

Abstract

From an interfacial phenomena standpoint, gallic acid (GA), methyl gallate (MG), and their combination alone and together with lecithin (L) were evaluated for their inhibition against the formation of lipid hydroperoxides and carbonyl compounds in a stripped sunflower oil. Lecithin at a level (500 ppm) lower than its critical micelle concentration was able to protect the lipid system to some extent. GA (log P = -0.21), which was of higher capacity than MG (log P = - 0.14) in donating H/e(IC

= 36.4 vs. 39.9 μM and FRAP value = 598 vs. 514 μmol/L, respectively), exerted an antioxidant activity significantly better than MG in the bulk phase oil. Due to the improved interfacial performance, the inhibitory effect of the antioxidants was remarkably promoted in the presence of lecithin (L/GA/MG > L/GA > L/MG).

Metabolism of Gallic Acid and Its Distributions in Tea (

Xiaochen Zhou, Lanting Zeng, Yingjuan Chen, Xuewen Wang, Yinyin Liao, Yangyang Xiao, Xiumin Fu, Ziyin YangPMID: 32784431 DOI: 10.3390/ijms21165684

Abstract

In tea () plants, polyphenols are the representative metabolites and play important roles during their growth. Among tea polyphenols, catechins are extensively studied, while very little attention has been paid to other polyphenols such as gallic acid (GA) that occur in tea leaves with relatively high content. In this study, GA was able to be transformed into methyl gallate (MG), suggesting that GA is not only a precursor of catechins, but also can be transformed into other metabolites in tea plants. GA content in tea leaves was higher than MG content-regardless of the cultivar, plucking month or leaf position. These two metabolites occurred with higher amounts in tender leaves. Using nonaqueous fractionation techniques, it was found that GA and MG were abundantly accumulated in peroxisome. In addition, GA and MG were found to have strong antifungal activity against two main tea plant diseases,

and

. The information will advance our understanding on formation and biologic functions of polyphenols in tea plants and also provide a good reference for studying in vivo occurrence of specialized metabolites in economic plants.

Identification of functional compounds in baru (Dipteryx alata Vog.) nuts: Nutritional value, volatile and phenolic composition, antioxidant activity and antiproliferative effect

Sheila C Oliveira-Alves, Rafaela Sofia Pereira, Ana Bárbara Pereira, António Ferreira, Elsa Mecha, Andreia B Silva, Ana Teresa Serra, Maria R BronzePMID: 32247467 DOI: 10.1016/j.foodres.2020.109026

Abstract

This work aimed to contribute to the nutritional and functional characterization of roasted baru nuts, a seed widely consumed and produced in Brazil. Baru nut was characterized in terms of its nutritional value and volatile composition (SPME-GC-MS analysis). The ultrasound assisted extraction was used to extract free and bound phenolic compounds that were identified by LC-DAD-ESI-MS/MS method. Bioactivity assays were carried out to evaluate the antioxidant activity (ORAC and HOSC assay) and anticancer effect (inhibition of HT29 cell growth and targeting of cancer stemness) of baru nut extracts and phenolic compounds. Results showed that baru is a good source of protein and monounsaturated fatty acids, specifically oleic acid (47.20 g/100 g). The predominant volatile compounds are hexanal (71.18%) and 2,5-dimethyl-pyrazine (9.43%). The main phenolic compounds identified were gallic acid and its derivatives, such as gallic acid esters and gallotannins. Among all, gallic acid and methyl gallate seemed to be the main compounds responsible for the high antioxidant activity. The antiproliferative effect evaluated of baru extracts in HT29 cell line showed ability to impair cell growth in both monolayer and spheroid cultures and to reduce ALDH+ population. These results supply new information about the functional compounds presents in baru nut, which are important sources of natural antioxidants and antiproliferative compounds.Methodology optimization for the analysis of phenolic compounds in chestnut (

Francisco Fuente-Maqueda, Ana Rodríguez, Juan Majada, Belén Fernández, Isabel FeitoPMID: 32223433 DOI: 10.1177/1082013220911782

Abstract

Phenols are bioactive substances of great interest because of their involvement in plant physiology, their use in many industrial processes, and their impact on human health. This work aims to summarize the varied approaches to the phenolic analysis of chestnut (bark and wood of trunk and branches, leaves, catkins, burs, and fruit) and to collate the optimal conditions into an easy to follow and execute protocol. Phenolic compounds were extracted by solid-liquid extraction and separated by liquid-liquid extraction. Total phenols content was determined by Folin-Ciocalteu assay, condensed tannins by vanillin assay, and hydrolyzable tannins (gallotannins and ellagitannins) by high-performance liquid chromatography quantification of methyl gallate and ellagic acid following acid methanolysis. The lowest temperature for conservation (-80 ℃), lyophilization, and milling (liquid N) were the most effective pretreatments for samples. For quantification of tannins, the use of water clearly reduced the sensitivity of the analysis of condensed tannins, whilst the more efficient degradation capacity of sulfuric acid improved the methanolysis of hydrolyzable tannins. These findings were validated using a range of chestnut tissues, and thus confirm the utility and effectiveness of this easy to implement, cost-effective, and efficient protocol.

Methyl gallate: Selective antileishmanial activity correlates with host-cell directed effects

Clarice Noleto Dias, Thaís Amanda de Lima Nunes, Julyanne Maria Saraiva de Sousa, Lellis Henrique Costa, Raiza Raianne Luz Rodrigues, Ana Jérsia Araújo, José Delano Barreto Marinho Filho, Marcos Vinícius da Silva, Márcia Rosa Oliveira, Fernando Aécio de Amorim Carvalho, Klinger Antonio da Franca RodriguesPMID: 32112863 DOI: 10.1016/j.cbi.2020.109026

Abstract

Leishmaniasis is a widespread tropical infection caused by different species of Leishmania protozoa. Many of the available drugs against the disease are toxic and in certain cases parasite drug resistance is developed. The discovery of drugs for the treatment of leishmaniasis is a pressing concern. In the present work, we describe in vitro studies of the phenolic compound methyl gallate (MG) against Leishmania (Leishmania) amazonensis and its possible mechanisms of action. The in vitro activity of MG was assayed against L. amazonensis (promastigotes, axenic amastigotes, and intramacrophagic amastigotes). Cytotoxicity tests were performed with J774A.1 macrophages and THP-1 cell derived macrophages. To evaluate mechanisms of action, we analyzed cellular TNF-α, IL-12, IFN-γ, IL-10, IL-6, NO, ROS levels, arginase activity, and structural mechanisms (phagocytic and lysosomal activities) involving macrophage activation. Meglumine antimoniate and amphotericin B were used as reference drugs. It was observed that MG effectively inhibited the growth of both promastigote (IC5.71 μM) and amastigote-like forms (EC

5.39 μM), with much higher selectivity indexes than the reference drugs, being more benign towards J774A.1 macrophages than meglumine antimoniate and amphotericin B, at 1631- and 70.92-fold respectively, with respect to the promastigote form. Additionally, MG proved to be even more active against intracellular amastigotes of the parasite (EC

4.24 μM). Our results showed that antileishmania activity was associated with increased TNF-α, IL-12, NO and ROS levels, as well as decreased IL-6 and decreased arginase activity. In addition, MG induced increased phagocytic capability, and lysosomal volume in macrophages; structural parameters of microbicidal activity. Taken together, our results suggest that MG may be a promising candidate for new drug development against leishmaniasis.

Evaluation of the pharmacokinetic-pharmacodynamic integration of marbofloxacin in combination with methyl gallate against Salmonella Typhimurium in rats

Biruk Tesfaye Birhanu, Eon-Bee Lee, Seung-Chun ParkPMID: 32497083 DOI: 10.1371/journal.pone.0234211

Abstract

Fluoroquinolone resistance in Salmonella Typhimurium is becoming a major concern. Hence, an intervention to limit the growth in resistance is inevitable. One way to combat this challenge is through combination therapy. The combination of antibiotics with phytochemicals has become an ideal means of preventing antimicrobial resistance. Recently, in an in vitro study, the combination of methyl gallate (MG) with marbofloxacin (MAR) has shown to prevent Salmonella Typhimurium invasion. It is also worth to study the effects of plant extracts on the pharmacokinetics of antibiotics. Hence, the objective of this study was to determine the effect of MG on the pharmacokinetics of MAR and pharmacokinetics/pharmacodynamics integration of MG and MAR. The micro-broth dilution method was used to obtain the minimum inhibitory concentration (MIC), and fractional inhibitory concentration (FIC) of MAR and MG. Whereas, the pharmacokinetic was conducted in rats by administering either MAR alone or combined with MG through oral and/or intravenous routes. The results indicated that the MIC of MAR and MG against standard strain Salmonella Typhimurium (ATCC 14028) was 0.031 and 500 μg/mL, respectively. The FICindex of the combination of MAR and MG was 0.5. For orally administered drugs, the Cmax and AUC24h of MAR were 1.04 and 0.78 μg/mL and 5.98 and 6.11 h.μg/mL when MAR was given alone and in combination with MG, respectively. The intravenous administration of MAR showed a half-life of 3.8 and 3.9 h; a clearance rate of 1.1 and 0.73 L/h/kg and a volume of distribution of 5.98 and 4.13 L/kg for MAR alone and in combination with MG, respectively. The AUC24/MIC for MAR alone and in combination with MG was 192.8 and 381.9 h, respectively. In conclusion, MG has shown to increase the antimicrobial activity of MAR in vitro and ex vivo experiments without affecting the pharmacokinetics of MAR in rats.Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways

Luana Barbosa Correa, Leonardo Noboru Seito, Marília F Manchope, Waldiceu A Verri Jr, Thiago Mattar Cunha, Maria G Henriques, Elaine Cruz RosasPMID: 33037469 DOI: 10.1007/s00011-020-01407-0

Abstract

Methyl gallate (MG) is a prevalent polyphenol in the plant kingdom, which may be related to the effects of several medicinal plants. Although it is widely reported that polyphenols have therapeutic effects, there are few studies demonstrating that MG has anti-inflammatory action. This study aimed to investigate the molecular mechanism behind the anti-inflammatory activity of MG and its effect on hyperalgesia.Swiss mice were pretreated orally with different doses of MG and subjected to i.pl. injection of zymosan to induce paw edema. RAW264.7 macrophages and BMDMs stimulated with different TLR agonists such as zymosan, LPS, or Pam3CSK

were used to investigate the molecular mechanisms of MG RESULTS: MG inhibits zymosan-induced paw edema and hyperalgesia and modulates molecular pathways crucial for inflammation development. Pretreatment with MG inhibited cytokines production and NF-κB activity by RAW 264.7 cells stimulated with zymosan, Pam3CSK

or LPS, but not with PMA. Moreover, pretreatment with MG decreased IκB degradation, nuclear translocation of NF-κBp65, c-jun and c-fos and ERK1/2, p38 and JNK phosphorylation.

Thus, the results of this study demonstrate that MG has a promising anti-inflammatory effect and suggests an explanation of its mechanism of action through the inhibition of NF-κB signaling and the MAPK pathway.